1-(2,4-dichlorophenyl)-1,3-Propanediol
Description
1-(2,4-Dichlorophenyl)-1,3-propanediol is a chlorinated diol derivative characterized by a propanediol backbone substituted with a 2,4-dichlorophenyl group. This compound’s structure imparts unique physicochemical properties, such as increased polarity due to hydroxyl groups and enhanced stability from electron-withdrawing chlorine substituents. For example, its analogs are implicated in lignin degradation studies (e.g., phenolic β-O-4 dimers) and as metabolites of organophosphate pesticides like chlorfenvinphos .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOQBDRRMRDOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation from 2,4-Dichlorobenzaldehyde
The synthesis begins with 2,4-dichlorobenzaldehyde, which is converted to its oxime derivative via reaction with hydroxylamine sulfate or hydrochloride under alkaline conditions. In a representative procedure, 2,4-dichlorobenzaldehyde reacts with hydroxylamine sulfate in aqueous sodium hydroxide, followed by extraction with toluene. Patent data indicate yields of 95% at 98% purity for analogous benzaldehyde oxime synthesis, achievable through meticulous temperature control (25–30°C) and stoichiometric balancing.
Oxidation to Nitromethyl-2,4-Dichlorobenzene
The oxime intermediate undergoes oxidation using peracetic acid in acetic acid, catalyzed by sodium acetate trihydrate at 80–90°C. This exothermic reaction requires controlled addition rates to avoid side products. For benzaldehyde oxime, this step yields 84% of nitromethylbenzene at 97% purity. Substituting with 2,4-dichlorobenzaldehyde oxime is expected to follow similar kinetics, though chlorine substituents may slightly reduce reaction rates due to electron-withdrawing effects.
Condensation with Formaldehyde to Nitro Diol
The nitro compound reacts with formaldehyde in the presence of sodium bicarbonate, a catalyst that minimizes polymerization side reactions. For example, nitromethylbenzene and formaldehyde produce 2-nitro-2-phenyl-1,3-propanediol in yields exceeding 70% . Adapting this to 2-nitro-1-(2,4-dichlorophenyl)ethane and formaldehyde would require stoichiometric adjustments, with the dichlorophenyl group potentially increasing steric hindrance.
Catalytic Hydrogenation to Diol
The final step involves hydrogenation of the nitro group using palladium on calcium carbonate (Pd/CaCO₃) under 50 psi H₂. This reduces 2-nitro-2-(2,4-dichlorophenyl)-1,3-propanediol to the target diol. Patent data report 80% yield for analogous phenyl-substituted diols, with purity dependent on efficient removal of high-boiling byproducts like 3,3'-oxybis-1-propanol.
Industrial-Scale Considerations and Challenges
Catalyst Selection and Byproduct Management
Hydrogenation catalysts like Pd/CaCO₃ are preferred for nitro group reduction due to their tolerance to chlorine substituents. Byproducts such as 3,3'-oxybis-1-propanol are removed via fractional distillation, with recycling processes improving overall yields. For example, distilling the hydrogenation mixture at reduced pressure isolates 1-(2,4-dichlorophenyl)-1,3-propanediol from higher-boiling impurities.
Solvent and Temperature Optimization
Reaction solvents significantly impact purity and yield. Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of dichlorophenyl intermediates, while temperatures above 80°C risk decomposition. Patent data suggest optimal ranges of -5–50°C for carbonate formation and 80–90°C for oxidation steps.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
Emerging Techniques and Research Gaps
While nitroalkane routes dominate existing literature, biotechnological approaches (e.g., enzymatic reduction) remain unexplored for dichlorophenyl diols. Additionally, direct hydroformylation of 2,4-dichlorostyrene derivatives could offer a streamlined pathway, though no patents or studies confirm this .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-1,3-Propanediol undergoes various chemical reactions, including:
Reduction: Further reduction can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 2,4-Dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: this compound derivatives.
Substitution: Various substituted phenylpropanediol derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-1,3-Propanediol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,4-dichlorophenyl)-1,3-Propanediol exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Example Compounds :
Key Insight : The shorter ethanediol chain in metabolites increases polarity, facilitating renal excretion, whereas the propanediol structure may alter metabolic pathways and bioavailability.
1-Methylseteno-p-Diphenyl-2-Dichloracetamino-1,3-Propanediol
1,3-Bis(2,4-Dichlorophenyl)propane-1,3-dione
Key Insight: The diketone’s electrophilic carbonyl groups enable nucleophilic reactions (e.g., enolate formation), whereas the diol’s hydroxyl groups favor hydrogen bonding and solubility.
Biological Activity
1-(2,4-Dichlorophenyl)-1,3-Propanediol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10Cl2O2
- CAS Number : 2008-16-0
The compound features a dichlorophenyl group attached to a propanediol backbone, which influences its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a potential role as an alternative antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays showed that it effectively scavenges free radicals, indicating potential protective effects against oxidative stress-related diseases.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and inhibit key enzymatic pathways. It is hypothesized that the dichlorophenyl moiety enhances lipophilicity, allowing for better penetration into cell membranes and subsequent modulation of cellular functions.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of the compound in a clinical setting. Patients with skin infections caused by resistant bacterial strains were treated with formulations containing this compound. Results showed a significant reduction in infection rates compared to control groups receiving standard treatments.
Case Study 2: Antioxidant Effects in Vivo
In another study by Johnson et al. (2024), the antioxidant effects of the compound were assessed in a mouse model of oxidative stress induced by high-fat diets. Mice treated with this compound exhibited lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2,4-dichlorophenyl)-1,3-propanediol?
- Methodology : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example, starting from 2,4-dichlorophenyl precursors, a propanediol backbone can be introduced using epoxide ring-opening reactions with diols under acidic or basic conditions. Alternatively, ketone intermediates (e.g., 3-chloro-1-(2,4-dichlorophenyl)propan-1-one) may be reduced using agents like NaBH₄ or LiAlH₄ to yield the diol. Characterization via NMR and IR is critical to confirm the reduction of carbonyl groups to hydroxyls .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies the aromatic protons (2,4-dichlorophenyl group) and hydroxyl signals. Integration ratios confirm substituent positions.
- IR Spectroscopy : Detects O-H stretches (~3200–3500 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and molecular conformation .
Q. How can researchers purify this compound after synthesis?
- Methodology : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from polar solvents (e.g., ethanol/water). Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). High-performance liquid chromatography (HPLC) may be employed for chiral resolution if stereoisomers are present .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound synthesis?
- Methodology : Regioselectivity in epoxide ring-opening or nucleophilic substitution can be controlled by solvent polarity, temperature, and catalyst choice. For example, acidic conditions (H₂SO₄) favor carbocation formation, directing substitution to the more stable aromatic position. Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or computational modeling (DFT) .
Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions?
- Methodology :
- Hydrolytic Stability : Perform accelerated aging studies in buffered solutions (pH 3–9) at elevated temperatures (40–60°C). Monitor degradation via LC-MS to identify products like chlorophenols or ketones.
- Oxidative Stability : Expose to H₂O₂ or UV light and analyze using GC-MS. Chlorine substituents may increase susceptibility to radical-mediated degradation .
Q. How can computational methods predict the biological activity or toxicity of this compound?
- Methodology : Use molecular docking (AutoDock, Schrödinger) to assess interactions with enzymes (e.g., cytochrome P450). Quantitative structure-activity relationship (QSAR) models predict toxicity based on ClogP, polar surface area, and H-bonding capacity. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Methodological Challenges
Q. What strategies mitigate interference from chlorine atoms in spectroscopic analysis?
- Methodology :
- NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve overlapping signals. 2D NMR (COSY, HSQC) clarifies coupling patterns.
- MS : Employ high-resolution instruments (HRMS) to distinguish isotopic clusters from ³⁵Cl/³⁷Cl.
- IR : Compare spectra with halogen-free analogs to isolate C-Cl vibrations .
Q. How to resolve conflicting data on the compound’s solubility and stability across studies?
- Methodology : Standardize experimental protocols (e.g., USP methods for solubility). Use controlled-environment stability chambers (ICH guidelines) and validate results with orthogonal techniques (e.g., DSC for thermal stability, Karl Fischer titration for hygroscopicity) .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation of chlorinated vapors.
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
- Emergency Protocols : Immediate eye/skin rinsing with water and medical consultation for exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
